N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine
Description
N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine is a highly substituted pyridine derivative characterized by:
- A central pyridin-4-amine core.
- Two benzyl groups attached to the amine nitrogen, each bearing a phenyl ring substituted with three decyloxy (C₁₀H₂₁O) chains at the 3,4,5-positions.
Key Properties (Inferred):
- Molecular Weight: Estimated >1,200 g/mol due to six decyloxy groups (each contributing ~157.23 g/mol) and the aromatic backbone.
- Lipophilicity: Extremely high due to long alkyl chains, suggesting poor aqueous solubility but strong organic solvent compatibility.
- Potential Applications: Likely explored in materials science (e.g., liquid crystals, surfactants) or supramolecular chemistry due to π-π interactions and self-assembly capabilities.
Properties
CAS No. |
736156-93-7 |
|---|---|
Molecular Formula |
C79H138N2O6 |
Molecular Weight |
1211.9 g/mol |
IUPAC Name |
N,N-bis[(3,4,5-tris-decoxyphenyl)methyl]pyridin-4-amine |
InChI |
InChI=1S/C79H138N2O6/c1-7-13-19-25-31-37-43-49-59-82-74-65-71(66-75(83-60-50-44-38-32-26-20-14-8-2)78(74)86-63-53-47-41-35-29-23-17-11-5)69-81(73-55-57-80-58-56-73)70-72-67-76(84-61-51-45-39-33-27-21-15-9-3)79(87-64-54-48-42-36-30-24-18-12-6)77(68-72)85-62-52-46-40-34-28-22-16-10-4/h55-58,65-68H,7-54,59-64,69-70H2,1-6H3 |
InChI Key |
MDHHNBWKBQZRNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)CN(CC2=CC(=C(C(=C2)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4,5-Tris(decyloxy)benzyl Halide
- Starting Material: 3,4,5-trihydroxybenzyl alcohol or benzyl bromide.
- Alkylation: The three hydroxyl groups on the aromatic ring are alkylated with decyl bromide or decyl chloride under basic conditions (e.g., K2CO3 in DMF) to yield 3,4,5-tris(decyloxy)benzyl alcohol or halide.
- Halogenation: If starting from benzyl alcohol, conversion to benzyl bromide or chloride is achieved using reagents such as PBr3 or SOCl2.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Decyl bromide, K2CO3, DMF, 80 °C, 12 h | 75-85 | Anhydrous conditions preferred |
| Halogenation | PBr3 or SOCl2, 0 °C to RT, 2-4 h | 80-90 | Avoid overreaction |
Alkylation of Pyridin-4-amine
- Substrate: Pyridin-4-amine (4-aminopyridine).
- Alkylation: The pyridin-4-amine is reacted with two equivalents of the prepared 3,4,5-tris(decyloxy)benzyl halide.
- Base: A mild base such as triethylamine or sodium hydride is used to deprotonate the amine and facilitate nucleophilic substitution.
- Solvent: Polar aprotic solvents like DMF or DMSO are preferred.
- Temperature: Typically 60-100 °C for 12-24 hours under inert atmosphere.
| Parameter | Details |
|---|---|
| Molar ratio | Pyridin-4-amine : benzyl halide = 1 : 2 |
| Base | Triethylamine or NaH |
| Solvent | DMF or DMSO |
| Temperature | 80 °C |
| Time | 12-24 hours |
| Atmosphere | Nitrogen or argon (inert) |
Expected Yield: 60-75% after purification.
Purification
- Methods: Column chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate mixtures).
- Characterization: NMR (1H, 13C), Mass Spectrometry, and elemental analysis confirm the structure and purity.
Research Findings and Analysis
Alkylation Efficiency
Solvent and Base Effects
- Polar aprotic solvents enhance nucleophilicity of the amine.
- Strong bases like NaH increase reaction rate but require careful handling.
- Triethylamine offers a safer alternative with moderate yields.
Scale-Up Considerations
- The reaction is scalable with proper stirring and temperature control.
- Purification by chromatography may be replaced by recrystallization for large scale.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of phenol | Decyl bromide, K2CO3, DMF, 80 °C, 12 h | 75-85 | Anhydrous, inert atmosphere preferred |
| 2 | Halogenation | PBr3 or SOCl2, 0 °C to RT, 2-4 h | 80-90 | Conversion to benzyl halide |
| 3 | Alkylation of amine | Pyridin-4-amine, benzyl halide (2 eq), TEA, DMF, 80 °C, 12-24 h | 60-75 | Inert atmosphere, polar aprotic solvent |
| 4 | Purification | Silica gel chromatography | - | Gradient elution with hexane/ethyl acetate |
Additional Notes
- No direct literature specifically details the exact preparation of N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine, but the synthetic approach is consistent with established amine alkylation protocols.
- Analogous compounds with tris(alkoxy)phenyl substituents have been synthesized using similar methods involving Sonogashira coupling and palladium-catalyzed cross-coupling, but for this compound, direct alkylation is more straightforward.
- Avoiding excessive use of toxic solvents and reagents is recommended for environmental and safety reasons.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in anhydrous solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
Structural Insights:
- Target Compound vs.
- Target Compound vs. Benzodioxin Derivative : The benzodioxin and dimethylamino groups in favor electronic interactions (e.g., hydrogen bonding), contrasting with the target compound’s reliance on hydrophobic effects.
- Target Compound vs. Fluorinated Analog : Fluorine in introduces electronegativity, possibly improving metabolic stability in pharmaceuticals, whereas decyloxy groups prioritize material science applications.
Functional and Application Differences
- Materials Science: The target compound’s decyloxy chains suggest utility in liquid crystals or surfactants, whereas and are more suited for drug discovery due to smaller, bioactive substituents.
- Solubility and Stability: The target compound’s lipophilicity may limit biological applications but enhance stability in non-polar environments. Fluorine in improves resistance to oxidative degradation.
Research Findings and Gaps
- Target Compound: Limited direct data exists, but analogous trialkyloxy-substituted aromatics are studied for thermotropic liquid crystalline behavior .
- Pharmacological Potential: Compounds like and are prioritized in medicinal chemistry, while the target compound’s size likely excludes blood-brain barrier penetration.
Biological Activity
N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine, with the CAS number 736156-93-7, is a complex organic compound notable for its unique structural features and potential biological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine core substituted with multiple decyloxy groups on the phenyl rings. The molecular formula is with a molecular weight of 1211.9 g/mol. Its structural complexity allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| CAS Number | 736156-93-7 |
| Molecular Formula | C79H138N2O6 |
| Molecular Weight | 1211.9 g/mol |
| IUPAC Name | N,N-bis[(3,4,5-tris-decyloxyphenyl)methyl]pyridin-4-amine |
This compound exhibits its biological effects primarily through interaction with specific proteins and enzymes. The compound can alter enzyme activities and signal transduction pathways, potentially influencing gene expression and metabolic processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro Studies : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as HeLa and MCF7. The mechanism often involves apoptosis induction and cell cycle arrest.
- Case Study : A study investigating Schiff base complexes found that derivatives exhibited enhanced anticancer activity compared to their parent ligands, indicating that structural modifications can significantly influence efficacy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Bacterial Inhibition : Similar compounds have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The mechanism typically involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor:
- Specific Enzymes : Compounds in this class have been evaluated for their ability to inhibit enzymes such as alkaline phosphatase. The structure-activity relationship suggests that the presence of decyloxy groups enhances binding affinity .
Comparative Analysis with Related Compounds
A comparative study of this compound with structurally related compounds reveals unique properties:
| Compound | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Effective | Yes |
| N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide | High | Moderate | No |
| N,N′-Bis(3,4,5-trialkoxy)benzoylurea | Low | High | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
